molecular formula C10H10ClN3O B1351897 2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethanamine CAS No. 885953-67-3

2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethanamine

Cat. No.: B1351897
CAS No.: 885953-67-3
M. Wt: 223.66 g/mol
InChI Key: WSMYALRGSVSHQK-UHFFFAOYSA-N
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Description

2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethanamine is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms This particular compound is characterized by the presence of a 4-chlorophenyl group attached to the oxadiazole ring, which is further connected to an ethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethanamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzohydrazide with ethyl chloroacetate to form an intermediate, which is then cyclized using a dehydrating agent such as phosphorus oxychloride to yield the oxadiazole ring. The final step involves the reduction of the ester group to an ethanamine moiety using a reducing agent like lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxadiazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Oxadiazole derivatives with additional functional groups.

    Reduction: Reduced forms of the oxadiazole ring or the ethanamine moiety.

    Substitution: Substituted oxadiazole derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antiviral properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes essential for cell wall synthesis. The exact molecular pathways involved can vary depending on the specific application and target organism.

Comparison with Similar Compounds

Similar Compounds

  • 1-[5-(2-Thienyl)-1,2,4-oxadiazol-3-yl]methanamine
  • 1-(3-Ethyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride
  • 1-(3-Phenyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride

Uniqueness

2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethanamine is unique due to the presence of the 4-chlorophenyl group, which imparts specific chemical and biological properties. This structural feature can enhance its binding affinity to certain molecular targets, making it a valuable compound for drug discovery and development.

Properties

IUPAC Name

2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3O/c11-8-3-1-7(2-4-8)10-13-9(5-6-12)15-14-10/h1-4H,5-6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSMYALRGSVSHQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=N2)CCN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00406780
Record name 2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00406780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885953-67-3
Record name 2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00406780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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